molecular formula C27H22FN3O6S B15140879 PI3K/mTOR Inhibitor-4

PI3K/mTOR Inhibitor-4

Cat. No.: B15140879
M. Wt: 535.5 g/mol
InChI Key: MVOGBVAVCQDEHO-UHFFFAOYSA-N
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Description

PI3K/mTOR Inhibitor-4 is an orally active compound that targets both the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This dual inhibition is significant in cancer research, as both PI3K and mTOR are critical components of the signaling pathways that regulate cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-4 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . The starting materials are often commercially available compounds such as isopropyl malonate and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Properties

Molecular Formula

C27H22FN3O6S

Molecular Weight

535.5 g/mol

IUPAC Name

4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3

InChI Key

MVOGBVAVCQDEHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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